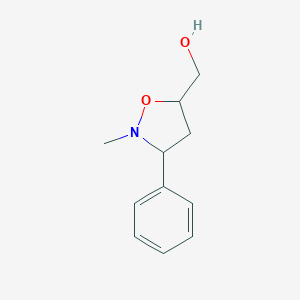![molecular formula C10H16N2S B096762 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine CAS No. 17386-15-1](/img/structure/B96762.png)
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. The compound has a thiazolyl moiety attached to the piperidine ring through a methyl bridge. Thiazoles are sulfur and nitrogen-containing heterocycles that are important in medicinal chemistry due to their presence in many biologically active compounds.
Synthesis Analysis
The synthesis of related piperidine-based thiazole derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1,3-thiazole derivatives as mentioned in one of the studies involves the reaction of thiosemicarbazide with hydrazonoyl chlorides . Although the exact synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of Mannich’s reaction or cyclization techniques.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be quite complex. For example, a related compound with a piperidinone ring and thiazole rings shows that the piperidinone ring adopts a chair conformation, and the thiazole rings are inclined at significant angles to the piperidinone ring plane . This suggests that the molecular structure of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine would also exhibit a three-dimensional conformation that could influence its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Piperidine and thiazole derivatives are known to participate in various chemical reactions. The thiazole ring can undergo nucleophilic substitution reactions, and the piperidine ring can be involved in reactions typical of secondary amines, such as alkylation or acylation . The presence of both functionalities in 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine would allow for a diverse range of chemical transformations, potentially leading to a variety of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the crystal structure analysis of a related compound reveals the presence of hydrogen bonding in the solid state, which could affect its solubility and stability . The presence of a thiazole ring can also contribute to the compound's electronic properties, such as its ability to act as a ligand in metal complexes. The piperidine moiety can influence the basicity of the compound, which is relevant for its pharmacological properties.
Applications De Recherche Scientifique
Antimicrobial Applications
Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives, involving compounds structurally related to "1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine", has been reported to exhibit marked potency as antimicrobial agents. Such compounds were prepared through Claisen–Schmidt condensation and showed significant activity against various microbial strains (Venkatesan & Maruthavanan, 2012).
Anticancer Potential
Research into polyfunctional substituted 1,3-thiazoles, which include piperazine derivatives related to the compound , has shown anticancer activity across a variety of cancer cell lines. This was part of an international scientific program aiming to screen for effective anticancer agents, indicating the therapeutic potential of such compounds (Turov, 2020).
Chemical Synthesis and Structural Analysis
The compound and its analogs have been involved in diverse chemical synthesis processes, leading to the creation of novel compounds with potential for further biological application. This includes the synthesis of di- and trifunctional substituted 1,3-thiazoles with significant implications for medicinal chemistry and drug design (Krauze et al., 2007).
Insecticidal Activity
Novel piperidine thiazole compounds, presumably including derivatives of "1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine", have shown certain insecticidal activities against armyworm. This suggests potential applications in agriculture for pest control (Ding et al., 2019).
Antiproliferative Effects
A series of 2,3-disubstituted 4-thiazolidinone analogs, which might relate structurally to "1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine", exhibited antiproliferative effects on human leukemic cells. This opens avenues for research into leukemia treatments using structurally related compounds (Sharath Kumar et al., 2014).
Anti-inflammatory Activity
Compounds structurally related to "1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine" have been synthesized and evaluated for their anti-inflammatory activity, showcasing the potential for development into anti-inflammatory agents (Ahmed et al., 2017).
Propriétés
IUPAC Name |
2-methyl-4-(piperidin-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-9-11-10(8-13-9)7-12-5-3-2-4-6-12/h8H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNWJJGONMPIRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407586 |
Source


|
| Record name | 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine | |
CAS RN |
17386-15-1 |
Source


|
| Record name | 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)









![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)


